molecular formula C8H6BFO4 B13137352 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid CAS No. 1800305-86-5

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

Cat. No.: B13137352
CAS No.: 1800305-86-5
M. Wt: 195.94 g/mol
InChI Key: XNTKXXOTDXHIKP-UHFFFAOYSA-N
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Description

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is an organic compound with the molecular formula C8H6BFO4. It is a derivative of oxaborole, a class of compounds known for their unique boron-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzoic acid with boronic acid derivatives in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. This unique mechanism makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid enhances its chemical stability and can improve its biological activity compared to non-fluorinated analogs. This makes it a unique and valuable compound for various applications .

Properties

CAS No.

1800305-86-5

Molecular Formula

C8H6BFO4

Molecular Weight

195.94 g/mol

IUPAC Name

5-fluoro-1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid

InChI

InChI=1S/C8H6BFO4/c10-7-1-4-3-14-9(13)6(4)2-5(7)8(11)12/h1-2,13H,3H2,(H,11,12)

InChI Key

XNTKXXOTDXHIKP-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)F)C(=O)O)O

Origin of Product

United States

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